1-(4-Methylphenyl)ethanol

Catalog No.
S1892268
CAS No.
536-50-5
M.F
C9H12O
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methylphenyl)ethanol

CAS Number

536-50-5

Product Name

1-(4-Methylphenyl)ethanol

IUPAC Name

1-(4-methylphenyl)ethanol

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3

InChI Key

JESIHYIJKKUWIS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C)O

solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Canonical SMILES

CC1=CC=C(C=C1)C(C)O

The exact mass of the compound 1-(4-Methylphenyl)ethanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1-(4-Methylphenyl)ethanol (CAS 536-50-5), also recognized as p-tolylethanol or hawthorn carbinol, is a chiral secondary benzyl alcohol characterized by a para-methyl substitution on the aromatic ring. In industrial procurement, it is primarily sourced as a specialized chiral building block for active pharmaceutical ingredients (APIs), a sterically demanding benchmark substrate for evaluating asymmetric biocatalysis, and a distinct aromatic ingredient in the flavor and fragrance sector. Its baseline value proposition relies on the precise steric and electronic perturbations introduced by the para-methyl group, which significantly alter its thermal volatility, lipophilicity, and receptor-binding characteristics compared to unsubstituted analogs.

Substituting 1-(4-Methylphenyl)ethanol with its parent compound, 1-phenylethanol, routinely fails in both chemical synthesis and formulation workflows. In catalytic benchmarking, the lack of the para-methyl group in 1-phenylethanol removes the necessary steric bulk required to accurately map the active site of lipases and chiral transition-metal catalysts, leading to non-representative enantiomeric excess (ee) values. In fragrance and formulation applications, the absence of the methyl group drops the boiling point by approximately 15 °C, fundamentally altering the evaporation rate and shifting the olfactory profile from a targeted hawthorn/menthol note to a generic hyacinth scent, thereby ruining formulation fidelity .

Thermal Volatility and Formulation Retention

Thermal analysis demonstrates that the para-methyl substitution significantly alters the volatility profile of the secondary alcohol. 1-(4-Methylphenyl)ethanol exhibits a boiling point of 218-220 °C, compared to approximately 204 °C for the unsubstituted 1-phenylethanol . This 14-16 °C differential translates to a substantially lower vapor pressure at ambient and elevated processing temperatures.

Evidence DimensionBoiling point / Volatility
Target Compound Data218-220 °C
Comparator Or Baseline~204 °C (1-Phenylethanol)
Quantified Difference14-16 °C higher boiling point
ConditionsStandard atmospheric pressure distillation

The reduced volatility ensures better retention during high-temperature chemical processing and extends the functional lifespan of the compound in slow-release formulations.

Steric Discrimination in Asymmetric Catalysis Benchmarking

In the evaluation of novel chiral catalysts, 1-(4-Methylphenyl)ethanol and its derivatives serve as rigorous steric benchmarks. For example, in the asymmetric transfer hydrogenation (ATH) of nitroaldol adducts using chiral amino alcohol ligands, the para-tolyl derivative achieved an enantiomeric excess (ee) of 70%, whereas the less sterically demanding phenyl analog yielded only 66% ee [1]. The para-methyl group effectively probes the spatial constraints of the catalyst's chiral pocket.

Evidence DimensionEnantiomeric excess (ee) in ATH
Target Compound Data70% ee (p-tolyl derivative)
Comparator Or Baseline66% ee (phenyl analog)
Quantified Difference4% higher ee due to enhanced steric interaction
ConditionsAsymmetric transfer hydrogenation using chiral amino alcohol ligands

Procuring this specific compound is essential for researchers needing a sterically demanding substrate to accurately validate the selectivity limits of new asymmetric catalysts.

Olfactory Specificity for Fragrance Procurement

The molecular structure directly dictates the commercial utility of the compound in the flavor and fragrance industry. 1-(4-Methylphenyl)ethanol (hawthorn carbinol) delivers a highly specific hawthorn and menthol-like olfactory profile. In contrast, 1-phenylethanol is characterized by a milder, generic floral/hyacinth odor[1]. This qualitative divergence means the two are strictly non-interchangeable in high-fidelity perfume and cosmetic formulations.

Evidence DimensionOlfactory profile
Target Compound DataHawthorn/menthol-like notes
Comparator Or BaselineMild floral/hyacinth notes (1-Phenylethanol)
Quantified DifferenceComplete shift in primary odor descriptors
ConditionsStandard organoleptic evaluation for fragrance raw materials

Buyers in the cosmetic and fragrance sectors must procure this exact CAS number to achieve the specific hawthorn note, as structural analogs cannot replicate the scent profile.

Lipophilicity Enhancement for API Precursor Suitability

In medicinal chemistry, the para-methyl group of 1-(4-Methylphenyl)ethanol provides a critical lipophilic enhancement. The addition of the methyl group increases the calculated LogP of the molecule compared to 1-phenylethanol. This increased hydrophobicity is frequently leveraged in the synthesis of receptor antagonists (such as LPA receptor antagonists), where the p-tolyl moiety is required to optimally fill deep hydrophobic binding pockets that unsubstituted phenyl rings leave partially vacant[1].

Evidence DimensionHydrophobic pocket filling (Lipophilicity)
Target Compound DataEnhanced LogP and steric volume (p-tolyl group)
Comparator Or BaselineLower LogP and smaller volume (phenyl group)
Quantified DifferenceIncreased hydrophobic interaction capacity
ConditionsStructure-activity relationship (SAR) optimization in API synthesis

Selecting this compound as a synthetic building block is critical when downstream API efficacy relies on maximizing hydrophobic contacts within a target receptor.

Benchmark Substrate for Asymmetric Biocatalysis

Due to its specific steric demands, 1-(4-Methylphenyl)ethanol is heavily procured as a benchmark substrate for evaluating the enantioselectivity of novel lipases, transaminases, and transition-metal catalysts in kinetic resolutions and asymmetric transfer hydrogenations[1].

High-Fidelity Fragrance Formulation

Procured under the name 'hawthorn carbinol,' this compound is the material of choice for formulating perfumes and cosmetics requiring distinct hawthorn or menthol-like notes, benefiting from its lower volatility compared to unsubstituted analogs [2].

Synthesis of Lipophilic API Intermediates

Used as a chiral building block in medicinal chemistry, particularly for synthesizing receptor antagonists where the para-methyl group is necessary to optimize the LogP and ensure tight binding within hydrophobic target pockets [3].

Physical Description

colourless oily liquid with a dry, menthol-like, camphoraceous odou

XLogP3

1.8

Density

0.980-0.990

Other CAS

536-50-5
5788-09-0

Wikipedia

1-p-tolylethanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzenemethanol, .alpha.,4-dimethyl-: ACTIVE

Dates

Last modified: 08-16-2023
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018

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